N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-15-5-8-23(9-6-15)17-7-10-26-13-17/h1-4,15,17H,5-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPACMGKQWFWKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a fluorobenzyl group and a tetrahydrothiophen-piperidine moiety, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 349.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034573-33-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
Biological Activity
Research on the biological activity of this compound has revealed several promising effects:
- Anticancer Properties : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential for anticancer therapy.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammatory markers in vitro.
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Cytotoxicity in vitro |
| Anti-inflammatory | Reduced cytokine levels |
| Neuroprotective | Potential modulation of neurotransmitter receptors |
Scientific Research Applications
Biological Activities
N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide has been studied for its potential biological activities, particularly in pharmacology:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases characterized by dysregulated metabolism.
- Receptor Binding : It can bind to various receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating that it may affect bacterial growth or survival.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Research indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Analgesic Properties : Some studies have suggested that it may possess analgesic properties, which could be beneficial in pain management therapies.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Coupling reactions : Utilize oxalamide-forming reagents (e.g., oxalyl chloride) to link the 4-fluorobenzylamine and tetrahydrothiophen-piperidinylmethyl moieties .
Salt formation : Improve stability by forming hemi-tartrate salts, as demonstrated in related carbamide derivatives .
Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .
- Key Considerations : Optimize reaction temperatures (e.g., 0–5°C for coupling steps) and stoichiometric ratios to minimize byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and purity (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 406) .
Q. What are the primary safety considerations for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation. Use nitrile gloves, fume hoods, and full-face shields during synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step protocols?
- Methodological Answer :
- Reagent Selection : Use EDC·HCl and HOBt for efficient amide bond formation, reducing racemization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Salt Crystallization : As shown in patent data, hemi-tartrate salt formation improves crystallinity and yield (up to 85%) .
Q. How should contradictory solubility or stability data be resolved?
- Methodological Answer :
- Controlled Studies : Conduct stability tests under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH) using HPLC to monitor degradation .
- Polymorph Screening : Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify stable crystalline forms .
- Comparative Analysis : Cross-reference with structurally analogous oxalamides (e.g., N1-(cyclohexenylethyl)-N2-(tetrahydrofuran-piperidinylmethyl)oxalamide) to identify trends in solubility .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify the tetrahydrothiophen or fluorobenzyl groups (e.g., replace with tetrahydrofuran or chlorobenzyl) to assess pharmacological impacts .
- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptor sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
